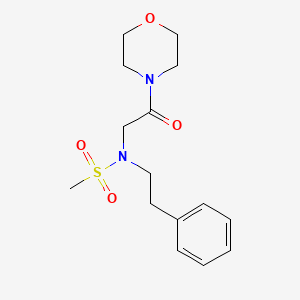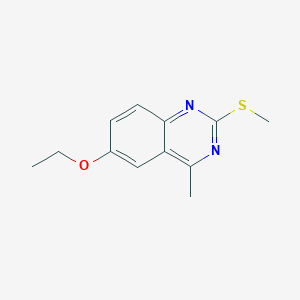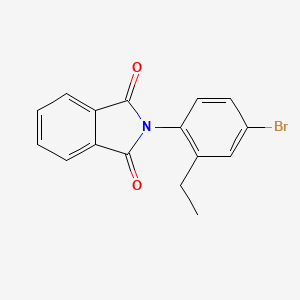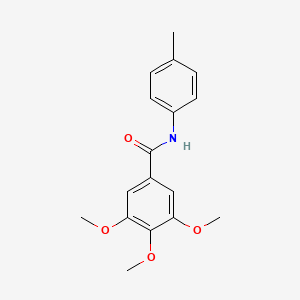
N-(2,4-dimethylphenyl)-4-(4-methoxy-2-methylphenyl)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,4-dimethylphenyl)-4-(4-methoxy-2-methylphenyl)butanamide, also known as DMMDA-2, is a synthetic compound that belongs to the phenethylamine class. It is a potent hallucinogenic drug that has been used in scientific research to study the mechanism of action of hallucinogens.
作用機序
N-(2,4-dimethylphenyl)-4-(4-methoxy-2-methylphenyl)butanamide acts as a partial agonist at the serotonin 5-HT2A receptor, which is believed to be the primary target of hallucinogens. It binds to the receptor and activates it, leading to the activation of downstream signaling pathways that are responsible for the hallucinogenic effects.
Biochemical and Physiological Effects:
N-(2,4-dimethylphenyl)-4-(4-methoxy-2-methylphenyl)butanamide has been found to induce visual and auditory hallucinations, altered perception of time and space, and changes in mood and thought. It also increases heart rate, blood pressure, and body temperature. These effects are believed to be mediated by the activation of the 5-HT2A receptor and the release of neurotransmitters such as serotonin, dopamine, and norepinephrine.
実験室実験の利点と制限
N-(2,4-dimethylphenyl)-4-(4-methoxy-2-methylphenyl)butanamide has several advantages for lab experiments. It is a potent and selective agonist of the 5-HT2A receptor, which makes it a useful tool for studying the receptor's function. It also induces hallucinogenic effects that can be used to study the neural basis of perception and cognition. However, N-(2,4-dimethylphenyl)-4-(4-methoxy-2-methylphenyl)butanamide has several limitations for lab experiments. It is a controlled substance that requires special permits to handle and use. It also has a short half-life and is rapidly metabolized, which makes it difficult to study its long-term effects.
将来の方向性
There are several future directions for research on N-(2,4-dimethylphenyl)-4-(4-methoxy-2-methylphenyl)butanamide. One direction is to study its effects on other serotonin receptors and neurotransmitter systems. Another direction is to investigate its potential therapeutic uses, such as in the treatment of depression, anxiety, and addiction. Finally, more research is needed to understand the long-term effects of N-(2,4-dimethylphenyl)-4-(4-methoxy-2-methylphenyl)butanamide on the brain and behavior.
合成法
N-(2,4-dimethylphenyl)-4-(4-methoxy-2-methylphenyl)butanamide can be synthesized by reacting 2,4-dimethylaniline with 4-methoxy-2-methylbenzaldehyde, followed by reduction with sodium borohydride and acetylation with acetic anhydride. The purity and yield of the product can be improved by recrystallization.
科学的研究の応用
N-(2,4-dimethylphenyl)-4-(4-methoxy-2-methylphenyl)butanamide has been used in scientific research to study the mechanism of action of hallucinogens. It acts as a partial agonist at the serotonin 5-HT2A receptor, which is believed to be the primary target of hallucinogens. N-(2,4-dimethylphenyl)-4-(4-methoxy-2-methylphenyl)butanamide has been found to induce visual and auditory hallucinations, altered perception of time and space, and changes in mood and thought.
特性
IUPAC Name |
N-(2,4-dimethylphenyl)-4-(4-methoxy-2-methylphenyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO2/c1-14-8-11-19(16(3)12-14)21-20(22)7-5-6-17-9-10-18(23-4)13-15(17)2/h8-13H,5-7H2,1-4H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPVCVBYWTNPTPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CCCC2=C(C=C(C=C2)OC)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{4-[N-(2-methyl-3-furoyl)ethanehydrazonoyl]phenyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B5738481.png)
![N'-(tert-butyl)-N-isopropyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5738483.png)
![2-[(1-allyl-1H-tetrazol-5-yl)thio]-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B5738484.png)
![N-[2-(4-fluorophenyl)ethyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B5738496.png)








